molecular formula C20H15IN2O2 B4189601 N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

カタログ番号 B4189601
分子量: 442.2 g/mol
InChIキー: XBFLIUKURONVKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as KPT-185, is a small molecule inhibitor that has been identified as a potential anticancer agent. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in treating various types of cancer.

作用機序

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide inhibits the activity of CRM1 by binding to its nuclear export signal (NES) binding groove. This binding prevents the interaction between CRM1 and its cargo proteins, leading to their accumulation in the nucleus. The accumulation of tumor suppressor proteins in the nucleus results in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to sensitize cancer cells to other anticancer agents, such as doxorubicin and cisplatin.

実験室実験の利点と制限

One of the major advantages of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its specificity for CRM1 inhibition. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the development of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide as an anticancer agent. One direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the investigation of its efficacy in combination with other anticancer agents. Additionally, the identification of biomarkers that can predict response to N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide treatment could help to personalize cancer therapy.

科学的研究の応用

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of CRM1, a protein that plays a critical role in the nucleocytoplasmic transport of various proteins and RNAs. This inhibition leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of tumor growth.

特性

IUPAC Name

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O2/c1-12(19(24)22-15-10-8-14(21)9-11-15)23-17-7-3-5-13-4-2-6-16(18(13)17)20(23)25/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLIUKURONVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)N2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。